Reveromycin B
Overview
Description
Reveromycin B is a member of the reveromycin family, a group of polyketide spiroketal natural products. These compounds were initially isolated from soil actinomycetes belonging to the genus Streptomyces . This compound has garnered significant attention due to its potent biological activities, including anticancer, antifungal, and antibacterial properties .
Mechanism of Action
- It occupies the substrate tRNAIle binding site, competing with tRNAIle and synergistically binding with L-isoleucine or its intermediate analogue (Ile-AMS) in the aminoacylation pocket of IleRS .
- ADME Properties :
- Impact on Bioavailability :
- Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Reveromycin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically inhibits the mitogenic activity of the epidermal growth factor (EGF) by targeting the EGF receptor . This inhibition is achieved through the binding of this compound to the receptor, preventing the downstream signaling that leads to cell proliferation. Additionally, this compound interacts with cytoplasmic isoleucyl-tRNA synthetase, inhibiting protein synthesis in eukaryotic cells . This interaction is facilitated by the molecule’s ability to mimic the binding of tRNA to the synthetase, thereby blocking the enzyme’s activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human tumor cell lines, including KB and K562 cells . This inhibition is primarily due to its ability to interfere with the EGF signaling pathway, which is crucial for cell growth and division. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting protein synthesis . This inhibition leads to a reduction in the production of essential proteins required for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the EGF receptor, preventing the receptor from activating its downstream signaling pathways . This binding is facilitated by the molecule’s unique structural features, which allow it to fit into the receptor’s binding site. Additionally, this compound inhibits cytoplasmic isoleucyl-tRNA synthetase by mimicking the binding of tRNA to the enzyme . This inhibition blocks the enzyme’s activity, preventing the synthesis of proteins required for cell growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing it to exert its inhibitory effects over extended periods . Its degradation can lead to a reduction in its potency and effectiveness. Long-term studies have demonstrated that this compound can cause sustained inhibition of cell proliferation and protein synthesis in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal cells . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize its benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the incorporation of a 2-methylsuccinyl-CoA starter unit and the extension of a polyketide chain . This process requires the involvement of specific enzymes and cofactors that facilitate the formation of the spiroketal core and other structural features. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting protein synthesis and altering cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and accumulation of this compound in target cells, allowing it to exert its inhibitory effects . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which help to localize and concentrate the molecule in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action. The accumulation of this compound in the cytoplasm allows it to effectively inhibit protein synthesis and cell proliferation by interacting with its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of reveromycin B involves several key steps, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and one-pot Julia coupling reaction . The spiroketal core is constructed through an acetylide coupling reaction between Weinreb amide and alkyne, followed by regioselective oxidation . The synthesis also includes selective reduction, silylation, and Colvin rearrangement to form the desired intermediates .
Industrial Production Methods
Industrial production of this compound typically involves optimized submerged batch fermentation using Streptomyces species . Key factors such as aeration, agitation, carbon source, and incubation time are optimized to maximize yield . Dissolved oxygen and pH levels play significant roles in the production process, with an optimal pH of 6.5 and a minimum dissolved oxygen concentration of approximately 20% saturation .
Chemical Reactions Analysis
Types of Reactions
Reveromycin B undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s spiroketal core and unsaturated side chains are particularly reactive in these processes .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include n-butyllithium, palladium catalysts, and various oxidizing agents . Reaction conditions often involve specific temperature and pH controls to ensure the desired product formation .
Major Products Formed
The major products formed from the chemical reactions of this compound include its derivatives with modified spiroketal cores and side chains . These derivatives are often evaluated for their enhanced biological activities .
Scientific Research Applications
Reveromycin B has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Reveromycin A: Another member of the reveromycin family, known for its potent antifungal activity.
Reveromycin C: Exhibits similar biological activities but with different structural features.
Reveromycin D: Shares the spiroketal core structure but has distinct side chains.
Uniqueness
Reveromycin B is unique due to its specific spiroketal core and unsaturated side chains, which contribute to its potent biological activities . Its ability to inhibit epidermal growth factor receptors and induce apoptosis sets it apart from other similar compounds .
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQIVPMOPJEIO-OXVOKJAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological target of Reveromycin B and how does it exert its effects on cells?
A1: this compound inhibits epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells []. While its exact mechanism of action remains unclear, research suggests that Reveromycin A, a closely related compound, acts as a selective inhibitor of protein synthesis in eukaryotic cells []. This suggests that this compound might also interfere with protein synthesis pathways, ultimately leading to growth inhibition.
Q2: What is the chemical structure of this compound?
A2: this compound features a [, ]-spiroketal core decorated with two unsaturated side chains terminating in carboxylic acid groups [, ]. This complex structure is challenging to synthesize, leading to several total synthesis approaches [, , , , ].
Q3: How does the structure of this compound relate to its biological activity?
A3: While the precise structure-activity relationship (SAR) of this compound is still under investigation, studies comparing it to other members of the Reveromycin family, such as Reveromycin A, show that modifications to the spiroketal core can significantly impact biological activity []. Reveromycin A, possessing a [, ]-spiroketal core, exhibited stronger antiproliferative, morphological reversion, and antifungal activities compared to this compound []. This suggests that the spiroketal structure plays a critical role in target binding and biological activity. Further research, including the synthesis and testing of analogs, is necessary to fully elucidate the SAR of this compound [].
Q4: What are the key synthetic challenges in producing this compound and how have they been addressed?
A4: The total synthesis of this compound presents significant challenges due to its complex stereochemistry and highly functionalized structure. Several research groups have developed innovative strategies to overcome these challenges. Key breakthroughs include:
- Construction of the Spiroketal Core: Different approaches have been employed, including inverse electron demand hetero-Diels-Alder reactions [] and convergent, stereoselective sequences [].
- Attachment of Side Chains: Modified Negishi couplings have proven effective in constructing the complex dienes within the side chains []. Additionally, Kishi-Nozaki reactions have been employed for specific bond formations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.